4-phenyl-1,3-thiazole-2-thiol
Description
Contextualization within Thiazole (B1198619) Chemistry
4-Phenyl-1,3-thiazole-2-thiol belongs to the family of thiazoles, which are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom in their ring. The presence of the thiol (-SH) group at the 2-position and a phenyl (-C6H5) group at the 4-position of the thiazole ring defines its specific chemical identity and reactivity. This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis, allowing for a variety of chemical modifications. Researchers have utilized this compound and its close derivatives, such as 2-amino-4-phenyl-1,3-thiazole, as starting materials for the synthesis of more complex molecules, including various dyes and Schiff bases. orientjchem.orgresearchgate.net
Significance of the Thiazole Scaffold in Heterocyclic Compound Research
Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental in medicinal chemistry. nih.gov The thiazole ring, in particular, is a prominent scaffold found in numerous biologically active molecules and pharmaceuticals. ijper.orgnih.gov Its importance is underscored by its presence in natural products like vitamin B1 (thiamine) and in a range of synthetic drugs with diverse therapeutic actions, including antimicrobial, anti-inflammatory, and anticancer properties. ijper.orgresearchgate.net The unique electronic and steric characteristics conferred by the nitrogen and sulfur heteroatoms allow thiazole-containing compounds to interact effectively with biological targets such as enzymes and receptors. This versatility has made the thiazole scaffold a focal point for drug discovery and development. tandfonline.commdpi.com
Overview of Academic Research Trajectories for this compound
Academic research on this compound and its derivatives has branched into several key areas, reflecting its potential in various scientific and industrial fields. These research trajectories primarily include its application as a synthetic intermediate, its biological activities, and its role in materials science.
As a Synthetic Intermediate: The reactivity of the thiol group and the potential for modification of the phenyl and thiazole rings make this compound a versatile building block in organic synthesis. For instance, derivatives have been used to create novel quaternary ammonium (B1175870) salts and other complex heterocyclic systems. nih.govnih.gov
Biological Activities: A significant body of research has focused on the biological potential of this compound derivatives. Studies have explored their efficacy as:
Antimicrobial Agents: Various synthesized derivatives have demonstrated activity against bacterial and fungal strains. orientjchem.orgdergipark.org.trresearchgate.net The formation of metal complexes with ligands derived from this compound has also been shown to enhance antimicrobial effects. ijper.org
Anticancer Agents: The thiazole and related thiadiazole scaffolds are known for their antitumor properties. nih.govresearchgate.net Research into derivatives of this compound has shown promise in inhibiting the growth of cancer cell lines. mdpi.comsci-hub.se
Corrosion Inhibitors: The compound and its related structures, such as 5-phenyl-4H-1,2,4-triazole-3-thiol, have been investigated for their ability to protect metals like mild steel from corrosion in acidic environments. researchgate.net
The following interactive data tables summarize some of the key research findings on derivatives of this compound.
Table 1: Antimicrobial Activity of 4-Phenyl-1,3-thiazole Derivatives
| Derivative/Complex | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Diazo dyes from 2-amino-4-phenyl-thiazole | Bacteria | Screened for antibacterial properties. | orientjchem.org |
| Cu(II), Co(II), Ni(II), Zn(II) complexes with N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Bacteria and Fungi | Cu(II) and Co(II) complexes showed good antimicrobial activity. | ijper.org |
| 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol | Staphylococcus aureus, Escherichia coli | Exhibited significant antibacterial properties. |
Table 2: Anticancer Activity of Thiazole and Thiadiazole Derivatives
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Thiazole and 1,3,4-thiadiazole (B1197879) derivatives | Various cancer cell lines | The scaffolds are recognized for their prominent role as anticancer agents. | nih.govresearchgate.net |
| Thiazole-1,3,4-oxadiazole hybrids | DLA (Dalton's Lymphoma Ascites) and MCF-7 (Breast Cancer) | N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] methyl}-4-phenyl-1,3-thiazol-2-amine showed notable cytotoxicity. | sci-hub.se |
| Thiazole-(benz)azole derivatives | A549 (Lung) and C6 (Glioblastoma) | Compounds with 5-chloro and 5-methylbenzimidazole (B147155) groups showed significant anticancer activity. | tandfonline.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-amino-4-phenyl-1,3-thiazole |
| Thiamine |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] methyl}-4-phenyl-1,3-thiazol-2-amine |
| 5-phenyl-4H-1,2,4-triazole-3-thiol |
| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide |
| 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol |
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,3-thiazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCKHTAVNBPQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-Phenyl-1,3-thiazole-2-thiol Core Structure
The construction of the this compound core is predominantly achieved through cyclization reactions, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone methodology.
Cyclization Reactions
Cyclization reactions represent the most direct and widely employed strategy for assembling the thiazole ring system. These methods typically involve the formation of two key bonds to create the five-membered heterocycle from acyclic precursors.
Acid catalysis is often employed in the synthesis of thiazoles to facilitate the key condensation and dehydration steps. The classic Hantzsch synthesis, first described in 1887, involves the reaction of an α-haloketone with a thioamide. In the context of the 4-phenylthiazole (B157171) core, the reaction would utilize 2-bromoacetophenone (B140003) (or another phenacyl halide) as the α-haloketone component. The acid catalyst, which can be the hydrogen bromide eliminated during the reaction or an added acid, protonates the carbonyl group of the α-haloketone, increasing its electrophilicity and promoting nucleophilic attack by the sulfur atom of the thioamide component. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
A prominent variation of the Hantzsch synthesis involves the condensation of α-haloketones with thiourea (B124793) or its derivatives. The reaction between a phenacyl bromide and thiourea is a well-established route for synthesizing 2-amino-4-phenylthiazole (B127512) derivatives.
To obtain the target compound, this compound, a modification of this approach is necessary. Instead of thiourea, which provides the 2-amino group, a reagent that can deliver a 2-thiol (or thione) functionality is required. The reaction of α-haloketones, such as 2-bromoacetophenone, with salts of dithiocarbamic acid, like ammonium (B1175870) dithiocarbamate (B8719985), provides a direct pathway to 2-mercaptothiazoles. The mechanism involves the initial S-alkylation of the dithiocarbamate by the α-haloketone, followed by an intramolecular condensation between the nitrogen atom and the carbonyl carbon, and subsequent dehydration to form the thiazole ring with the thiol group at the C2 position.
Below is a table summarizing typical reactants and conditions for the Hantzsch synthesis of 4-substituted-2-aminothiazoles, which illustrates the general condensation approach.
| Aryl Haloketone | Thiourea Derivative | Catalyst/Solvent | Product | Yield (%) |
| Phenacyl bromide | Thiourea | Bu4NPF6 / MeOH | 2-Amino-4-phenylthiazole | >90 |
| Substituted Phenacyl bromides | Thiourea | Copper Silicate / Ethanol (B145695) | 4-Aryl-2-aminothiazoles | 85-95 |
| 2-Bromoacetophenone | Thiourea | Iodine / Reflux | 2-Amino-4-phenylthiazole | - |
This table showcases the general Hantzsch reaction leading to aminothiazoles, a related class of compounds.
S-Alkylation and Coupling Approaches for Thiol Group Introduction
An alternative synthetic strategy involves the formation of the 4-phenylthiazole ring first, followed by the introduction of the thiol group at the 2-position. This approach is conceptually feasible but appears less commonly documented in the literature for this specific compound compared to direct cyclization methods. Theoretically, a 2-halo-4-phenylthiazole could undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide, to introduce the thiol group. Another possibility involves the transformation of a 2-amino-4-phenylthiazole. This could potentially be achieved via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a sulfur-containing reagent like potassium ethyl xanthate, followed by hydrolysis to yield the thiol. However, specific examples and detailed research findings for these transformations on the 4-phenylthiazole scaffold are not prominently reported.
Derivatization Strategies for this compound
The thiol group at the 2-position of the 4-phenyl-1,3-thiazole ring is a reactive handle that allows for a variety of chemical modifications. The compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being significant. This reactivity is central to its use as a building block in further synthetic endeavors.
Modifications at the Thiol Group
The sulfur atom of the thiol group is highly nucleophilic, making it susceptible to reaction with a range of electrophiles. Common derivatizations include S-alkylation, S-acylation, and oxidation to disulfides.
S-Alkylation: The reaction of this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the formation of 2-(alkylthio)-4-phenyl-1,3-thiazoles. This S-alkylation reaction is typically efficient and provides a straightforward method to introduce various alkyl chains onto the sulfur atom.
S-Acylation: Acylation of the thiol group can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction produces thioesters, which are valuable intermediates in organic synthesis. The S-acylation modifies the electronic properties and steric environment of the original molecule.
Oxidation to Disulfides: Thiols are readily oxidized to form disulfides. Treatment of this compound with mild oxidizing agents like iodine (I2) or hydrogen peroxide under controlled conditions yields the corresponding disulfide, bis(4-phenyl-1,3-thiazol-2-yl) disulfide. This reaction is a key transformation in both synthetic and biological chemistry involving thiols.
The table below summarizes these derivatization strategies.
| Reaction Type | Reagent(s) | Product Type |
| S-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., NaOH) | 2-(Alkylthio)-4-phenyl-1,3-thiazole |
| S-Acylation | Acyl chloride (e.g., CH3COCl), Base | S-(4-Phenyl-1,3-thiazol-2-yl) thioacetate |
| Oxidation | Mild Oxidant (e.g., I2, H2O2) | bis(4-Phenyl-1,3-thiazol-2-yl) disulfide |
Oxidation Reactions (e.g., to Sulfoxides, Sulfones)
The sulfur atom within the thiazole ring of this compound and its derivatives can be oxidized to form sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. For instance, the oxidation of similar 1,3-thiazolidin-4-one structures has been achieved with selectivity. researchgate.netccsenet.org
Common oxidizing agents used for converting sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxyacids like peracetic acid, and potassium peroxymonosulfate (B1194676) (Oxone®). organic-chemistry.orglibretexts.org The reaction of a sulfide (B99878) with one equivalent of a mild oxidizing agent at room temperature typically yields the corresponding sulfoxide (B87167) (a compound containing an R₂SO group). libretexts.org Further oxidation, often requiring a stronger oxidizing agent or harsher conditions such as elevated temperatures, can convert the sulfoxide to a sulfone (a compound with an R₂SO₂ group). researchgate.netorganic-chemistry.orglibretexts.org
In studies on related 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, selective oxidation to the sulfoxide was achieved using 3 equivalents of Oxone® at room temperature. researchgate.net Increasing the equivalents of Oxone® and raising the temperature resulted in the selective formation of the sulfone. researchgate.net
Reduction Reactions (e.g., to Thiol Derivatives)
The thiol (-SH) group is the reduced form in the thiol-disulfide redox pair. libretexts.org Oxidation of this compound can lead to the formation of a disulfide derivative, which contains an S-S linkage. This disulfide can then be reduced back to the parent thiol. This interconversion is a key reaction in the chemistry of sulfur-containing compounds. libretexts.org
The reduction of the disulfide bridge to regenerate the thiol is commonly accomplished using reducing agents such as zinc and an acid. libretexts.org This process represents the reverse of the oxidative coupling of two thiol molecules.
| Reaction Type | Reactant | Reagent(s) | Product(s) |
| Oxidation | Thiazole-sulfide | H₂O₂ or Oxone® (1 equiv.) | Thiazole-sulfoxide |
| Oxidation | Thiazole-sulfoxide | Peroxyacid or Oxone® (>3 equiv., heat) | Thiazole-sulfone |
| Reduction | Thiazole-disulfide | Zinc, Acid | This compound |
Substitution Reactions
The this compound scaffold can undergo various substitution reactions. The C2 position of the thiazole ring is particularly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. researchgate.net
Furthermore, the thiol group can act as a nucleophile. In one study, 4-phenylthiazole-2-thiol (B1223627) was reacted with 5-chloro-1-methyl-4-nitro-1H-imidazole, resulting in the displacement of the chlorine atom to form a new thioether linkage.
Due to the tautomeric relationship with 2-amino-4-phenylthiazole, reactions typical for aromatic amines are also possible. For example, the 2-amino group can be converted into a diazonium salt, which can then be substituted.
Alkylation and Acylation Reactions
The nitrogen and sulfur atoms in the this compound structure are nucleophilic and can be targeted in alkylation and acylation reactions. S-alkylation occurs on the exocyclic thiol group, while N-alkylation can occur on the nitrogen atom of the thiazole ring.
Acylation reactions have been demonstrated on the 2-amino tautomer. For instance, 2-amino-4-phenylthiazole reacts with chloroacetyl chloride to yield 2-(2′-chloroacetyl)-amino-4-phenyl-1,3-thiazole. researchgate.net This highlights the ability of the exocyclic nitrogen to act as a nucleophile towards acylating agents.
Modifications of the Phenyl Moiety
The phenyl group at the C4 position of the thiazole ring can be chemically modified, which is a common strategy for tuning the biological activity of thiazole-based compounds. These modifications typically involve electrophilic aromatic substitution reactions, where the nature of the thiazole ring influences the position of substitution on the phenyl ring. libretexts.org
Structure-activity relationship (SAR) studies on various 4-phenylthiazole derivatives have explored the impact of different substituents on the phenyl ring. nih.gov Research has shown that introducing electron-donating groups at the ortho, meta, and para positions is well-tolerated in certain biological contexts. nih.gov The synthesis of analogs with various halogen and methoxy (B1213986) groups on the phenyl ring has been reported, demonstrating the feasibility of such modifications. nih.gov Strategies to enhance functionality include introducing aryl boronic acids via Suzuki-Miyaura cross-coupling reactions.
Reactions Involving the Thiazole Ring System
The thiazole ring itself is a stable aromatic system, but it can participate in several types of reactions. Electrophilic substitution on the thiazole ring, though less common than on benzene, preferentially occurs at the C5 position, which is the most electron-rich carbon. researchgate.net
Thiazole derivatives can also undergo cycloaddition reactions. For example, related 5(4H)-thiazolones have been shown to undergo [2+2] photocycloaddition reactions. nih.gov Additionally, formal [4+2] cycloaddition reactions have been developed to synthesize diverse thiazole-fused dihydropyrans, showcasing the versatility of the thiazole scaffold in constructing more complex heterocyclic systems. acs.org Under certain basic or acidic conditions, the thiazole ring can undergo ring-opening reactions, leading to acyclic intermediates that can sometimes re-cyclize to form different heterocyclic structures. nih.govtandfonline.com
Synthesis of Schiff Bases
A significant chemical transformation involving this compound is the synthesis of Schiff bases. This reaction takes advantage of the 2-amino-4-phenylthiazole tautomer. The primary amino group of this tautomer readily undergoes condensation with the carbonyl group of various aldehydes and ketones to form an azomethine or imine linkage (-C=N-), which is the defining feature of a Schiff base. researchgate.netresearchgate.net
The reaction is typically carried out by refluxing the 2-amino-4-phenylthiazole with a selected aldehyde (such as substituted benzaldehydes or furfuraldehyde) in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). nih.gov This method has been used to generate a wide library of Schiff base derivatives for biological screening. nih.gov
| Aldehyde/Ketone Reactant | Resulting Schiff Base | Reference |
| Benzaldehyde | N-benzylidene-4-phenylthiazol-2-amine | nih.gov |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-4-phenylthiazol-2-amine | nih.gov |
| 4-Fluorobenzaldehyde | N-(4-fluorobenzylidene)-4-phenylthiazol-2-amine | nih.gov |
| Furfuraldehyde | N-(furan-2-ylmethylene)-4-phenylthiazol-2-amine | |
| 3,4,5-Trimethoxybenzaldehyde | N-(3,4,5-trimethoxybenzylidene)-4-phenylthiazol-2-amine | nih.gov |
Methodological Advancements in Synthesis
The synthesis of this compound and its derivatives has been significantly advanced by modern techniques that offer improvements in reaction times, yields, and environmental impact.
Microwave-assisted organic synthesis has emerged as a highly effective method for the preparation of thiazole derivatives, offering significant advantages over conventional heating methods. nih.gov This technique typically leads to a dramatic reduction in reaction times, from hours to minutes, and often results in higher product yields. nih.govresearchgate.net For instance, the synthesis of various triazole and thiazole derivatives has been shown to be completed within 10–25 minutes under microwave irradiation, achieving yields as high as 97%, whereas traditional methods might require several hours for lower yields. nih.gov
In a specific example of a Hantzsch thiazole synthesis, the optimal conditions for the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with N-phenylthiourea were achieved by heating at 90 °C for 30 minutes in methanol (B129727) under microwave irradiation, resulting in a 95% yield. researchgate.net Another study detailed the microwave synthesis of triazole derivatives at 165°C and 12.2 bar of pressure, with a microwave power of approximately 540 W. The most effective reaction time was determined to be 45 minutes. dergipark.org.tr These examples highlight the efficiency and effectiveness of microwave-assisted protocols in synthesizing complex heterocyclic compounds.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazole Derivatives
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 290 minutes | 78% | nih.gov |
| Microwave Irradiation | 10-25 minutes | 97% | nih.gov |
| Conventional Reflux | 8 hours | Lower Yields | researchgate.net |
Catalyst Systems in Derivatization Processes
The derivatization of the this compound core often involves various catalytic systems to facilitate the desired chemical transformations. For example, in the synthesis of 2-hydrazinyl-4-phenyl-1,3-thiazoles, glacial acetic acid is employed as a catalyst for the classical condensation of a carbonyl group with thiosemicarbazide (B42300) in refluxing ethanol. nih.gov
Another significant reagent used in the synthesis of thiazole derivatives is Lawesson's reagent, which is utilized in a thionation process. This reagent is key in converting an amide intermediate into a thioamide, which then undergoes a Hantzsch condensation with α-haloketones to form the targeted 4-phenyl-1,3-thiazole derivatives. nih.gov
Interestingly, catalyst-free methods have also been developed. A one-pot reaction for the synthesis of 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine was successfully conducted by reacting equimolar amounts of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in dry ethanol without the use of any catalyst, achieving an 83% yield. mdpi.com
Purification and Characterization of Synthesized Compounds
The structural elucidation of this compound and its derivatives is heavily reliant on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. The formation of the thiazole ring is often confirmed by the appearance of a sharp, medium intensity signal between 3100 and 3180 cm⁻¹, which corresponds to the stretching vibration of the thiazole-methine group. mdpi.com In derivatives, other characteristic peaks include the N-H stretching vibrations, which are typically observed in the range of 3199-3285 cm⁻¹. researchgate.net Aromatic C-H stretching appears around 3082 cm⁻¹, while the C=N stretching vibration is found near 1600 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the precise structure of these compounds.
¹H NMR: The proton on the thiazole ring (thiazole-H) typically appears as a singlet in the range of 6.62 to 8.55 ppm. dergipark.org.trrjpbcs.com Aromatic protons are generally observed in the multiplet region between 7.22 and 7.89 ppm. rjpbcs.comnih.gov Protons of substituent groups, such as the NH₂ group, can be found around 4.0 ppm. rjpbcs.com
¹³C NMR: The carbon atoms of the thiazole ring show characteristic chemical shifts. The C2 carbon typically resonates around 170.53 ppm, while the C4 and C5 carbons appear at approximately 100.05 ppm and within the 110-115 ppm range, respectively. dergipark.org.trrjpbcs.com Aromatic carbons can be identified by signals in the range of 125-135 ppm. rsc.org
Table 2: Characteristic NMR Chemical Shifts (δ, ppm) for 4-Phenyl-1,3-thiazole Derivatives
| Nucleus | Functional Group | Chemical Shift Range (ppm) | References |
|---|---|---|---|
| ¹H | Thiazole-H | 6.62 - 8.55 | dergipark.org.trrjpbcs.com |
| ¹H | Aromatic-H | 7.22 - 7.89 | rjpbcs.comnih.gov |
| ¹³C | Thiazole C2 | ~170.5 | rjpbcs.com |
| ¹³C | Thiazole C4 | ~100.0 | rjpbcs.com |
| ¹³C | Thiazole C5 | 110 - 115 | dergipark.org.tr |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the synthesized compounds. The molecular ion peak (M⁺) is a key piece of data that confirms the molecular formula. For example, for a derivative with the formula C₁₈H₁₃N₅S, the molecular ion peak was observed at m/z 331, consistent with its calculated molecular weight. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and analysis of this compound and its derivatives. Reversed-phase (RP) HPLC is commonly employed for this purpose. sielc.comresearchgate.net
A typical RP-HPLC method might utilize a C18 column, such as a Chromasil C₁₈ or an InertSustain AQ-C18 column. mdpi.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net For instance, a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid (for MS compatibility) is effective for separating thiazole derivatives. sielc.com In another application, a mobile phase of 100 mM citric buffer (pH 3.0) and methanol was used to separate thiol derivatives on an InertSustain AQ-C18 column. mdpi.com The progress of reactions and the purity of the final compounds are often monitored by Thin Layer Chromatography (TLC), frequently using a solvent system such as petroleum ether and ethyl acetate. rjpbcs.com
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound, which serves as a crucial confirmation of its empirical formula. For newly synthesized derivatives of this compound, the experimentally found percentages are compared with the calculated values, with an acceptable deviation generally being within ±0.4%. nih.gov
For the parent compound, this compound (C₉H₇NS₂), the theoretical elemental composition is as follows:
**Table 3: Theoretical Elemental Composition of this compound (C₉H₇NS₂) **
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 55.93% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.65% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25% |
| Sulfur | S | 32.065 | 2 | 64.13 | 33.18% |
| Total | | | | 193.292 | 100.00% |
In published research, elemental analysis data for derivatives confirms their proposed structures. For example, for C₁₈H₁₃N₅S, the calculated values were C, 65.24%; H, 3.95%; N, 21.13%; S, 9.68%, while the found values were C, 65.14%; H, 3.91%; N, 21.11%; S, 9.54%, which are in close agreement. nih.gov
Structural Elucidation and Tautomerism Investigations
Crystallographic Studies of 4-Phenyl-1,3-thiazole-2-thiol and its Derivatives
While the specific crystal structure for this compound is not extensively reported, detailed analyses of its close derivatives provide critical information regarding its molecular arrangement and intermolecular interactions in the solid state.
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives, such as 2-bromo-4-phenyl-1,3-thiazole, offer a clear model for the structural characteristics of the 4-phenyl-1,3-thiazole framework. nih.govresearchgate.net
The analysis of 2-bromo-4-phenyl-1,3-thiazole shows that the compound crystallizes in the monoclinic system. nih.govresearchgate.net In the crystal lattice, molecules are observed to form pairs related by a center of symmetry, which are held together by π–π interactions between the five-membered thiazole (B1198619) and six-membered phenyl rings. nih.govresearchgate.net The crystal packing is further defined by short intermolecular contacts, specifically S···Br interactions, which link the molecules into a stable three-dimensional network. nih.govresearchgate.net
Table 1: Crystallographic Data for 2-Bromo-4-phenyl-1,3-thiazole
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₆BrNS | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 5.8934 (3) | nih.gov |
| b (Å) | 10.6591 (6) | nih.gov |
| c (Å) | 13.8697 (7) | nih.gov |
| β (°) | 90.812 (1) | nih.gov |
| Volume (ų) | 871.18 (8) | nih.gov |
Polymorphism is the ability of a solid material to exist in more than one crystal structure. This phenomenon is significant as different polymorphs of a compound can exhibit different physical properties. In some complex heterocyclic thiones, such as certain 5-[(diphenylphosphoryl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives, conformational polymorphism has been identified. mdpi.com In these cases, the molecule adopts different conformations in different crystal forms, leading to variations in intermolecular interactions, such as the formation of hydrogen-bonded dimers versus infinite chains. mdpi.com To date, no specific studies detailing the solid-state polymorphism of this compound have been reported in the literature.
Thiol-Thione Tautomerism of this compound
A key feature of 2-mercapto-substituted heterocycles is their ability to exist in two tautomeric forms: the thiol form, containing an S-H group, and the thione form, characterized by a C=S double bond and an N-H group. researchgate.net The equilibrium between these two forms is a critical aspect of the molecule's structure and reactivity.
Spectroscopic methods are instrumental in identifying the predominant tautomeric form of this compound in various states. It is widely accepted that for most heterocyclic thioamides, the thione form is the more stable and dominant tautomer in both solid and solution phases. scispace.com
Infrared (IR) Spectroscopy: The thione form is characterized by a strong absorption band corresponding to the C=S stretching vibration, typically found in the region of 1250-1270 cm⁻¹. The presence of an N-H group in the thione tautomer would also give rise to a stretching band around 3100-3360 cm⁻¹. Conversely, the thiol form would exhibit a characteristic S-H stretching vibration, which is generally weaker and appears in the 2550-2600 cm⁻¹ range. The absence of a significant S-H band and the presence of strong C=S and N-H bands are strong indicators that the thione form predominates.
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides distinct signatures for each tautomer. The thione form typically displays an absorption maximum (λmax) in the range of 300–400 nm, which is attributed to the n-π* electronic transition of the C=S chromophore. researchgate.net In contrast, the thiol tautomer is expected to have its primary absorption peak below 300 nm, corresponding to π-π* transitions within the aromatic system. researchgate.net Experimental spectra of similar compounds showing a strong absorption band above 300 nm confirm the prevalence of the thione structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the thione form would show a signal for the N-H proton, while the thiol form would have a signal for the S-H proton. In ¹³C NMR, the thione tautomer is distinguished by a signal for the C=S carbon, which typically appears far downfield, often in the range of 160-190 ppm.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to rationalize the experimental observations regarding tautomeric stability. nih.gov Such computational studies involve optimizing the geometry of both the thiol and thione tautomers and calculating their relative energies.
For analogous heterocyclic systems, DFT calculations have consistently shown that the thione tautomer is energetically more stable than the thiol form. nih.govnih.gov For example, in studies of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol and 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, the thione tautomer was found to be the lowest energy isomer, which aligns with experimental spectroscopic data. nih.govnih.gov These findings are attributed to the greater resonance stabilization and favorable bond energies in the thione form compared to the thiol form. scispace.com The energy difference between the two tautomers is often significant enough to ensure that the thione form is overwhelmingly predominant under normal conditions.
Conformational Analysis and Molecular Geometry
The molecular geometry of this compound, particularly the orientation of the phenyl ring relative to the thiazole ring, is a key structural feature. This conformation is defined by the dihedral angle between the planes of the two rings.
Crystallographic data from the derivative 2-bromo-4-phenyl-1,3-thiazole provides precise values for this parameter. The dihedral angle between the mean plane of the 2-bromo-1,3-thiazole ring and the phenyl ring is reported to be a mere 7.45 (10)°. nih.govresearchgate.net This small twist angle indicates that the molecule adopts a nearly planar conformation in the solid state. This planarity facilitates efficient crystal packing through intermolecular forces like π–π stacking, as observed in the crystal structure. nih.govresearchgate.net In other substituted 4-phenyl-1,3-thiazole derivatives, this dihedral angle can vary, suggesting a degree of conformational flexibility, though the tendency is towards a relatively planar arrangement. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a foundational understanding of the intrinsic properties of 4-phenyl-1,3-thiazole-2-thiol, governed by its electronic structure.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a primary tool for investigating the molecular and electronic structure of thiazole (B1198619) derivatives. Studies often employ hybrid functionals, such as B3LYP, to achieve a balance between accuracy and computational cost. These calculations are instrumental in determining the optimized molecular geometry, electronic properties, and reactivity of the molecule.
A comprehensive investigation into the tautomeric forms of similar thiazole compounds, such as the keto and enol forms of 4-Phenyl-3H-1,3-thiazol-2-ol, has been carried out using DFT. researchgate.net Such studies determine the lowest-energy conformation by systematically varying torsion angles and calculating the molecular energy profile. researchgate.net Natural Bond Orbital (NBO) analysis is frequently performed to understand the stability of the molecule arising from charge delocalization. researchgate.net
Furthermore, DFT calculations are used to elucidate the electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. The distribution and energies of these frontier orbitals provide insights into the regions of the molecule that are likely to act as electron donors or acceptors.
The reactivity, linear, and nonlinear optical behavior of donor-acceptor thiazole azo dyes have been monitored by DFT calculations. mdpi.com These studies reveal how charge transfer from different parts of the molecule, such as from a methoxyphenyl ring towards the thiazole ring, contributes to the stability of the dyes. mdpi.com
The table below summarizes key electronic properties of thiazole derivatives that are typically calculated using DFT.
| Property | Description | Typical Application |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. |
| NBO Analysis | Analyzes the electron density to describe bonding in terms of localized orbitals. | Reveals charge delocalization and hyperconjugative interactions. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electrophilic and nucleophilic sites. |
Ab Initio Methods
While DFT methods are widely used, ab initio methods, which are based on first principles without empirical parameterization, also play a role in the computational study of molecules like this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory provide a hierarchical approach to approximating the electronic structure.
Hartree-Fock theory offers a foundational ab initio approach, though it does not account for electron correlation. For vibrational studies of similar molecules like 2-amino-5-phenyl-1,3,4-thiadiazole, comparisons between DFT (B3LYP) and scaled Hartree-Fock results have shown that DFT methods are generally superior for predicting vibrational frequencies. sigmaaldrich.com
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method used to incorporate electron correlation effects. wikipedia.orgq-chem.com Recent advancements have led to the development of integral-direct, density-fitted HF and MP2 methods for periodic systems, expanding the applicability of these high-level calculations to larger systems like molecular crystals. nih.gov While specific ab initio studies on this compound are not extensively documented in publicly available literature, these methods represent a valuable tool for obtaining highly accurate electronic structure information, which can be used to benchmark results from more computationally efficient DFT calculations.
Prediction of Spectroscopic Properties (e.g., Infrared Spectra)
Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. The infrared (IR) spectrum of this compound and its derivatives can be simulated using quantum chemical calculations.
DFT calculations, particularly with the B3LYP functional, have been successfully used to compute the vibrational frequencies of thiazole derivatives. researchgate.net The calculated vibrational spectra are often scaled to account for anharmonicity and the approximate nature of the theoretical method, leading to excellent agreement with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.net For instance, in the study of 4-phenyl-3H-1,3-thiazol-2-ol, the experimental FT-IR and FT-Raman spectra were compared with the spectral data obtained by the DFT/B3LYP method. researchgate.net
The characteristic vibrational modes of the thiazole ring and its substituents can be assigned based on these calculations. For example, the stretching vibration of the thiazole-methine group gives rise to a sharp, medium intensity signal in the IR spectrum around 3100–3180 cm⁻¹. sigmaaldrich.com The presence of a C=O stretching vibration is typically observed between 1600 cm⁻¹ and 1750 cm⁻¹. chemsynthesis.com Such detailed assignments are crucial for the structural elucidation of newly synthesized compounds.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and intermolecular interactions of this compound, particularly in a biological context.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction of small molecules like this compound derivatives with biological macromolecules, such as proteins or enzymes.
In numerous studies, derivatives of 4-phenyl-1,3-thiazole have been docked into the active sites of various enzymes to predict their binding affinity and interaction patterns. For example, novel 1,3-thiazole derivatives have been subjected to molecular docking studies with the fungal enzyme lanosterol (B1674476) C14α-demethylase to investigate their anti-Candida potential. wikipedia.org These studies often reveal key interactions, such as hydrogen bonds and arene-cation interactions, with specific amino acid residues in the active site. smu.edu
The binding energy (ΔG), typically expressed in kcal/mol, is a key output of docking simulations, with more negative values indicating a higher binding affinity. The results of molecular docking can guide the rational design of more potent inhibitors by suggesting modifications to the molecular structure that could enhance binding.
The following table presents hypothetical docking results for a this compound derivative against a generic protein kinase, illustrating the type of data generated from such studies.
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Derivative A | -9.2 | Gln158, Arg108 | Hydrogen Bond, Arene-Cation |
| Derivative B | -9.0 | Lys78, Asp184 | Hydrogen Bond, Pi-Alkyl |
| Derivative C | -8.5 | Phe160 | Pi-Pi Stacking |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and stability of ligand-protein complexes over time. Following molecular docking, MD simulations are often performed to validate the stability of the predicted binding pose.
MD simulations on thiazole derivatives complexed with their target proteins can assess the stability of the ligand within the binding site. nih.gov Analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and the number of hydrogen bonds are calculated throughout the simulation to evaluate the stability of the complex. These simulations can confirm that the ligand remains in its binding pocket and maintains key interactions with the protein.
Furthermore, MD simulations can be used to calculate the binding free energy using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach, which can provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov
Pharmacophore Modeling
The thiazole ring is recognized as a valuable pharmacophore nucleus in medicinal chemistry. Pharmacophore modeling, a ligand-based drug design approach, is crucial for identifying the essential structural features required for biological activity. For the broader class of thiazole derivatives, pharmacophore models have been successfully developed to guide the design of new therapeutic agents.
A study on thiazole derivatives as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), a potential therapeutic target in various diseases, led to the development of a five-point pharmacophore hypothesis, ADRRR.2. This model identified the key chemical features necessary for inhibitory activity, which include:
One hydrogen bond acceptor (A)
One hydrogen bond donor (D)
Three aromatic rings (R)
This ADRRR.2 model demonstrated significant statistical reliability, suggesting its utility in the rational design of novel thiazole derivatives with enhanced affinity for the PIN1 target. Such studies underscore the power of pharmacophore modeling in understanding the interaction of thiazole-containing compounds with biological receptors.
Polymorphic Prediction (e.g., Monte Carlo Methods)
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as it can influence a compound's physical properties. Computational methods, including Monte Carlo simulations, are often employed to predict potential polymorphs. However, based on the available scientific literature, specific studies on the polymorphic prediction for this compound could not be identified.
Analysis of Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net
A comprehensive investigation of the molecular geometry and electronic structure has been carried out for the closely related tautomer, 4-Phenyl-3H-1,3-thiazol-2-ol, using Density Functional Theory (DFT) with the B3LYP method. nih.gov The analysis of its frontier orbitals provides valuable insights into the electronic properties of the 4-phenyl-thiazole scaffold. nih.gov The calculated energies of these orbitals are detailed in the table below.
Table 1: Frontier Molecular Orbital Energies for 4-Phenyl-3H-1,3-thiazol-2-ol
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.5293 |
| LUMO Energy | -0.8302 |
| HOMO-LUMO Energy Gap (ΔE) | 4.6991 |
Data sourced from a DFT/B3LYP study on the tautomer of this compound. nih.gov
The HOMO-LUMO energy gap helps to explain the charge transfer interactions that can occur within the molecule. nih.gov A smaller energy gap generally implies higher reactivity and lower kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an effective tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov
In MEP maps, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. For the tautomer 4-Phenyl-3H-1,3-thiazol-2-ol, an MEP surface map was calculated to gain a better insight into the properties and reactive sites of the molecule. nih.gov
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters have been calculated for structurally similar compounds, such as 3-phenylbenzo[d]thiazole-2(3H)-imine, offering a representative understanding of the reactivity of the phenyl-thiazole framework.
Table 2: Global Reactivity Descriptors for a Representative Phenyl-Thiazole Derivative
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Electronegativity | χ | 3.82 |
| Chemical Hardness | η | 2.22 |
| Chemical Potential | μ | -3.82 |
| Electrophilicity Index | ω | 3.29 |
Data sourced from a DFT study on 3-phenylbenzo[d]thiazole-2(3H)-imine, a structurally related compound.
Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of thiazole derivatives, providing insights into how modifications to the molecular structure affect biological activity.
For the 4-phenyl-thiazole scaffold, studies have shown that the nature and position of substituents on both the phenyl and thiazole rings are critical for various biological functions. A Quantitative Structure-Activity Relationship (QSAR) analysis was performed to compare the drug efficacy of the enol and keto tautomers of 4-phenyl-3H-1,3-thiazol-2-ol, demonstrating how computational models can differentiate the activity of closely related isomers. nih.gov
Further SAR studies on different series of 1,3-thiazole derivatives have revealed key insights:
In the context of cholinesterase inhibitors, the presence of a flexible benzyl-type substituent coupled with a 1,3-thiazole-2-amino linker was found to be preferable for selectivity.
For adenosine (B11128) A3 receptor antagonists, a methoxy (B1213986) group on the 4-position of the phenyl ring, combined with N-acetyl or propionyl substitutions on the aminothiazole template, led to significant increases in binding affinity and selectivity.
In the development of certain anticancer agents, the thiazole ring in conjunction with a 1,3,4-thiadiazole (B1197879) ring and an electron-donating group (like a methyl group) on the phenyl ring were identified as essential for cytotoxic activity.
These computational SAR studies highlight the importance of the 4-phenyl-thiazole core as a tunable scaffold for designing molecules with specific biological activities.
Biological Activity Research in Vitro and in Vivo Preclinical Studies
Antimicrobial Activity Investigations
Derivatives of 4-phenyl-1,3-thiazole-2-thiol have demonstrated significant efficacy in inhibiting the growth of a wide range of bacteria and fungi. These investigations are crucial in the ongoing search for new antimicrobial agents to combat the challenge of drug-resistant pathogens.
The antibacterial properties of these compounds have been evaluated against both Gram-positive and Gram-negative bacteria, with many derivatives showing promising results.
Several studies have highlighted the moderate to potent activity of this compound derivatives against Gram-positive bacteria. For instance, compounds such as 3-(3,4-dichlorobenzyl)-4-phenyl-1,3-thiazole-2(3H)-thione, 3-(4-Fluorobenzyl)-4-phenyl-1,3-thiazole-2(3H)-thione, and 3-(2-Methoxybenzyl)-4-phenyl-1,3-thiazole-2(3H)-thione have shown moderate growth inhibitory effects on Staphylococcus aureus and Bacillus subtilis. The introduction of various substituents on the thiazole (B1198619) ring has been a key strategy in enhancing antibacterial potency.
A series of 2,4-disubstituted 1,3-thiazole derivatives also displayed notable in vitro antibacterial properties. mdpi.com Specifically, analogues with nitro groups on the phenyl substituents were active against Bacillus subtilis. mdpi.com Another study found that certain thiazole derivatives exhibited considerable antibacterial activity against B. subtilis and S. aureus. biointerfaceresearch.com Research has also demonstrated that some synthetic thiazole compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations. plos.org
| Compound Derivative | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 3-(3,4-dichlorobenzyl)-4-phenyl-1,3-thiazole-2(3H)-thione | Staphylococcus aureus, Bacillus subtilis | Moderate | |
| 3-(4-Fluorobenzyl)-4-phenyl-1,3-thiazole-2(3H)-thione | Staphylococcus aureus, Bacillus subtilis | Moderate | |
| 3-(2-Methoxybenzyl)-4-phenyl-1,3-thiazole-2(3H)-thione | Staphylococcus aureus, Bacillus subtilis | Moderate | |
| 2,4-disubstituted 1,3-thiazole derivatives with nitro groups | Bacillus subtilis | Active | mdpi.com |
| Lead thiazole compound and four analogues | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibited growth at concentrations as low as 1.3 μg/mL | plos.org |
The efficacy of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Studies have shown that 2,4-disubstituted 1,3-thiazole derivatives with nitro groups at the phenyl substituents demonstrated activity against Escherichia coli. mdpi.com Furthermore, a trichlorophenyl thiazole molecule showed a significant inhibitory effect against a variety of Gram-negative organisms, including Escherichia coli and Pseudomonas aeruginosa. mdpi.com Certain thiazole derivatives have also been reported to possess potent biological activity against various Gram-negative bacteria, including E. coli. biointerfaceresearch.com
| Compound Derivative | Bacterial Strain | Activity Level/MIC | Reference |
|---|---|---|---|
| 2,4-disubstituted 1,3-thiazole derivatives with nitro groups | Escherichia coli | Active, MIC values of 3.92–4.01 | mdpi.com |
| Trichlorophenyl thiazole molecule | Escherichia coli, Pseudomonas aeruginosa | Significant inhibitory impact | mdpi.com |
| 1,3-thiazole derivatives | E. coli | Potent biological activity | biointerfaceresearch.com |
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. nih.govnih.gov Disrupting this system is a promising antivirulence strategy. Thiazole derivatives have been investigated as potential quorum sensing inhibitors (QSIs). nih.gov One study identified a 4-phenyl-1,3-thiazole derivative, specifically 1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine, as a potential QSI against the LasR receptor in Pseudomonas aeruginosa. nih.gov This finding suggests that these compounds could be used to combat the pathogenicity of multidrug-resistant P. aeruginosa. nih.gov
In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity. A notable example is (4-phenyl-1,3-thiazol-2-yl) hydrazine, which has shown high in vitro antifungal activity against a range of pathogenic fungi, including Candida, Aspergillus, Cryptococcus, and Dermatophytes. frontiersin.orgnih.gov This compound was found to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of Candida albicans. frontiersin.orgnih.gov The minimum inhibitory concentration (MIC) of this compound against pathogenic fungi was reported to be between 0.0625 and 4 μg/ml in vitro. frontiersin.orgnih.gov
Further research into novel series of 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives revealed promising inhibitory activity against C. albicans. nih.gov Two compounds, in particular, exhibited substantially lower MIC values (7.81 μg/mL and 3.9 μg/mL) compared to the reference drug fluconazole (B54011) (15.62 μg/mL). nih.gov Another study synthesized a series of [4-(4'-substituted-phenyl)thiazol-2-yl]hydrazine derivatives and found them to have broad-spectrum antifungal activity against pathogenic Candida species. sigmaaldrich.com Additionally, the compound 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one showed notable activity against Aspergillus fumigatus, A. flavus, and A. niger. biorxiv.org
| Compound Derivative | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi (e.g., Candida, Aspergillus) | 0.0625-4 | frontiersin.orgnih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative 7a | Candida albicans | 7.81 | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative 7e | Candida albicans | 3.9 | nih.gov |
| 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-one | Aspergillus fumigatus, A. flavus, A. niger | 15.625 | biorxiv.org |
The search for new treatments for tuberculosis has led to the investigation of this compound derivatives for their activity against Mycobacterium tuberculosis. A series of novel 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives were synthesized and screened for their anti-tubercular activity against the H37Rv strain. Several of these compounds were found to be potent against this strain. Another study on thiazolyl pyrazine (B50134) carboxamide derivatives found two compounds with high anti-mycobacterial activity, showing a MIC value of 6.25 µg/ml against Mycobacterium tuberculosis H37Rv. researchgate.net
Antiprotozoal Activity (e.g., Antileishmanial)
Research into the antiprotozoal capabilities of the 4-phenyl-1,3-thiazole structure has yielded promising results, particularly in the context of leishmaniasis. While direct studies on this compound are limited in published literature, significant research has been conducted on its close structural analogs, the 4-phenyl-1,3-thiazol-2-amines. These compounds have been synthesized and evaluated for their activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.
In a notable study, a series of eight 4-phenyl-1,3-thiazol-2-amines were screened for their effects on the promastigote form of L. amazonensis. The findings revealed that four of these compounds demonstrated significant anti-promastigote activity. The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance required to inhibit a biological process by 50%.
Below is an interactive data table summarizing the antileishmanial activity of the most promising 4-phenyl-1,3-thiazol-2-amine derivatives from the study. The Selectivity Index (SI) is also included, which is a crucial parameter in drug discovery that measures the selectivity of a compound for the target parasite over host cells (in this case, Vero cells). A higher SI value indicates greater selectivity and a more favorable safety profile.
| Compound ID | IC₅₀ against L. amazonensis promastotes (µM) | Selectivity Index (SI) |
| Compound 6 | 20.78 | 5.69 |
| Compound 3 | 46.63 | 26.11 |
| Compound 4 | 53.12 | 4.80 |
These results indicate that 4-phenyl-1,3-thiazol-2-amines can serve as a valuable scaffold for the development of novel antileishmanial agents. researchgate.netnih.govnih.gov A target fishing study has suggested that S-methyl-5-thioadenosine phosphorylase may be a potential target for these compounds, which could be further explored to enhance their activity and reduce potential side effects. researchgate.netnih.govnih.gov
Anticancer Activity (Cytotoxic Effects in Cell Lines)
Based on a comprehensive review of the available scientific literature, there are no specific preclinical studies that have evaluated the cytotoxic effects of this compound on the MCF-7 (breast cancer), HT-29 (colon cancer), HepG-2 (liver cancer), or A549 (lung carcinoma) cell lines. While research into the anticancer properties of various thiazole derivatives is extensive, data pertaining solely to this compound in this context is not present in the reviewed sources.
In line with the absence of cytotoxic data for this compound against the specified cancer cell lines, there is currently no published research proposing its specific mechanisms of anticancer action, such as apoptosis induction or DNA intercalation.
Enzyme Inhibition Studies
A thorough search of scientific databases and literature reveals no studies specifically investigating the inhibitory effects of this compound on the enzymes α-amylase and α-glucosidase. While other heterocyclic compounds containing thiol or thione groups have been explored for this activity, research focused on this particular compound is not available.
There is no available research in the reviewed scientific literature that has investigated the potential of this compound to act as an inhibitor of the enzyme thymidylate synthase (TS).
Tyrosinase Inhibition
The this compound framework is a key structural feature in the development of tyrosinase inhibitors. Tyrosinase is a crucial enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a primary target for agents addressing hyperpigmentation. northumbria.ac.uk Derivatives of this scaffold have demonstrated significant inhibitory activity against mushroom tyrosinase, a common model for human tyrosinase.
Research has shown that the number, type, and position of substituents, particularly hydroxyl groups on the phenyl ring, are strongly linked to the efficacy of tyrosinase inhibition. mdpi.com For instance, a series of 6-(substituted phenyl)- rsc.orgnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds were designed based on the observation that a 2,4-dihydroxyphenyl group is a common feature in potent tyrosinase inhibitors. nih.gov In one study, a compound featuring a 2,4-dihydroxyphenyl group (Compound 9) exhibited nanomolar IC50 values, proving to be significantly more potent than the widely used inhibitor, kojic acid. nih.gov Similarly, another study synthesized 26 derivatives of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide, with one compound (Compound 4) showing strong anti-tyrosinase activity with an IC50 of 1.51 μM and effective inhibition of melanogenesis in B16 cells. rsc.org
Kinetic studies have indicated that these thiazole derivatives often act as competitive inhibitors, suggesting they bind to the enzyme's active site, likely through interactions with the copper ions essential for catalytic activity. northumbria.ac.ukmdpi.com The inhibitory potential of these compounds has been validated not only in enzymatic assays but also in cellular models, such as B16F10 murine melanoma cells, and in vivo models like zebrafish embryos, where they have been shown to effectively reduce melanin production. mdpi.comrsc.orgnih.gov
| Compound Derivative | Tyrosinase IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (Compound 1b) | 0.2 ± 0.01 | Kojic Acid | ~11 |
| 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivative (Compound 4) | 1.51 | Thiamidol | 0.72 |
| 6-(2,4-dihydroxyphenyl)- rsc.orgnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole (Compound 9) | Nanomolar range | Kojic Acid | 15.99–26.18 |
Modulation of Other Enzyme Activities (e.g., EGFR)
Beyond tyrosinase, derivatives of the thiazole scaffold have been investigated as inhibitors of other critical enzymes, notably the Epidermal Growth Factor Receptor (EGFR). EGFR is a key player in cell proliferation and survival, and its overactivity is implicated in various cancers.
A series of new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and tested for their kinase inhibition activity. nih.gov Specific compounds emerged as potent dual inhibitors of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). For example, compound 39 (a 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole derivative) displayed an IC50 value of 0.153 μM against EGFR and 0.108 μM against HER2. nih.gov Another compound, 43 , showed even greater potency with IC50 values of 0.122 μM and 0.078 μM against EGFR and HER2, respectively. nih.gov These compounds were also found to inhibit Dihydrofolate Reductase (DHFR), indicating a multi-targeted mechanism of action. nih.gov
Further studies on 2,3,4-trisubstituted thiazoles identified compounds that inhibit EGFR with IC50 values ranging from 89 to 98 nM, comparable to the standard drug erlotinib (B232) (IC50 = 80 nM). nih.gov The most potent of these, compound 3f , which features 2,4-di-NO2-C6H3 and 4-CH3-C6H5 substitutions, was the most effective EGFR inhibitor in its series. nih.gov These findings underscore the versatility of the thiazole scaffold in designing potent and selective enzyme inhibitors for therapeutic applications.
| Compound Derivative | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound 39 (imidazo[2,1-b]thiazole) | EGFR | 0.153 |
| Compound 39 (imidazo[2,1-b]thiazole) | HER2 | 0.108 |
| Compound 43 (imidazo[2,1-b]thiazole) | EGFR | 0.122 |
| Compound 43 (imidazo[2,1-b]thiazole) | HER2 | 0.078 |
| Compound 3f (2,3,4-trisubstituted thiazole) | EGFR | 0.089 ± 0.007 |
Antioxidant Activity
The this compound structure and its derivatives have been evaluated for their antioxidant properties, primarily through their ability to scavenge free radicals. The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.
Studies have shown that catechol thioethers containing a 4-phenylthiazole (B157171) moiety are effective antioxidants. nih.gov For instance, one such compound demonstrated the highest activity in the DPPH assay with an IC50 value of 13.0 ± 1.0 µM. nih.gov The presence of the phenyl substituent in the thiazole ring was found to have a positive effect, increasing antioxidant activity by 32% compared to a similar compound without the phenyl group. nih.gov
In another study, a library of 4-thiomethyl-functionalised 1,3-thiazoles showed a high level of DPPH radical inhibition, ranging from 70% to 98%. researchgate.net The most active derivatives in this series had IC50 values between 191-417 µM. researchgate.net The antioxidant potential is often attributed to the ability of the phenolic groups and the heterocyclic sulfur atom to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov Some derivatives have demonstrated antioxidant activity exceeding that of the standard compound 4-methyl-2,6-di-tert-butylphenol. mdpi.com
| Compound Type | Assay | Result (IC50 or % Inhibition) |
|---|---|---|
| Catechol thioether with 4-phenylthiazole moiety | DPPH | IC50 = 13.0 ± 1.0 µM |
| 4-thiomethyl-functionalised 1,3-thiazoles | DPPH | 70-98% Inhibition |
| Most active 4-thiomethyl-functionalised 1,3-thiazoles | DPPH | IC50 = 191-417 µM |
| Phenolic thiazole derivative (Compound 5a) | DPPH | Demonstrated very good antioxidant properties |
Structure-Activity Relationship (SAR) Studies in Biological Context
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. These studies have provided valuable insights into how specific structural modifications influence biological activity. dergipark.org.tr
Impact of Substituent Effects on Pharmacological Activity
The nature and position of substituents on the phenyl ring attached to the thiazole core are critical determinants of pharmacological activity.
For Tyrosinase Inhibition: The presence of hydroxyl groups on the phenyl ring is paramount. mdpi.com Specifically, a 2,4-dihydroxyphenyl substitution consistently leads to highly potent tyrosinase inhibitors. rsc.orgnih.gov This arrangement is thought to mimic the natural substrate, L-tyrosine, and effectively chelate the copper ions in the enzyme's active site. mdpi.com In contrast, methoxy (B1213986) substitutions generally result in lower activity compared to hydroxyl groups. For example, a compound with a 2,4-dimethoxyphenyl group showed only moderate tyrosinase inhibition (32.8% at 50 μM), whereas its dihydroxy counterpart was a potent inhibitor. nih.gov
For Antimicrobial and Anticancer Activity: The presence of halogen-substituted phenyl groups, particularly at the para-position, has been shown to be important for activity. mdpi.com For instance, 4-(4-bromophenyl) and 4-(4-chlorophenyl) thiazole derivatives have demonstrated significant antimicrobial and antiproliferative effects. nih.gov The incorporation of electron-withdrawing groups like nitro groups has also been linked to enhanced biological activity in some contexts. wjpmr.com
For Adenosine (B11128) A3 Receptor Antagonism: In a series of 4-(4-methoxyphenyl)-2-aminothiazole derivatives, a methoxy group in the 4-position of the phenyl ring greatly increased binding affinity and selectivity for human adenosine A3 receptors. nih.gov
Influence of Derivatization on Bioactivity Profile
Modifying the core thiazole structure through derivatization has led to compounds with diverse and enhanced bioactivity profiles.
Hydrazone/Hydrazinyl Linkages: The introduction of a hydrazone or hydrazinyl moiety at the 2-position of the 4-phenyl-1,3-thiazole ring has been a successful strategy. In one study, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were found to be superior to those with a C2-hydrazone linkage in terms of antifungal potency. researchgate.net
Fused Ring Systems: Creating fused heterocyclic systems, such as imidazo[2,1-b]thiazoles, has yielded potent dual EGFR/HER2 kinase inhibitors. nih.gov The rigid, fused structure likely provides a better fit within the ATP-binding pocket of these kinases, enhancing inhibitory activity.
Side Chain Modifications: The side chain attached to the thiazole ring significantly influences activity. For adenosine A3 receptor antagonists, N-acetyl or propionyl substitutions on the aminothiazole template displayed large enhancements in affinity and selectivity. nih.gov In the context of anticancer agents, a hydrazide side chain on an imidazo[2,1-b]thiazole moiety was proven to be important for activity. nih.gov
Incorporation of Other Heterocycles: Hybrid molecules that club the thiazole ring with other heterocyclic systems like pyrazoline, triazole, or coumarin (B35378) have been synthesized. nih.gov These modifications aim to combine the pharmacophoric features of different rings to create agents with novel or improved biological profiles, particularly in the antimicrobial field. nih.govnih.gov
Coordination Chemistry of 4 Phenyl 1,3 Thiazole 2 Thiol and Its Metal Complexes
Ligand Properties and Coordination Modes
4-Phenyl-1,3-thiazole-2-thiol exists in a tautomeric equilibrium between its thiol and thione forms. The deprotonated form of the ligand is typically involved in coordination with metal centers. The molecule's functionality provides several potential sites for metal binding, leading to diverse coordination chemistry. researchgate.net
The exocyclic sulfur atom of the deprotonated thiol group is a primary and highly effective coordination site. nih.gov In many complexes, the ligand binds to the metal ion in a monodentate fashion solely through this thiolate sulfur atom. nih.govrsc.org This strong affinity is exemplified in various bismuth(III) and silver(I) complexes where the sulfur atom forms a stable coordinate bond with the metal center. nih.govmdpi.com For instance, in a bismuth(III) complex, one of the three ligands was found to coordinate in a monodentate mode exclusively through the S-donor atom. nih.gov
Beyond the exocyclic thiol group, the thiazole (B1198619) ring itself contains heteroatoms that can act as donor sites. The endocyclic nitrogen atom (N3) and, in some cases, the endocyclic sulfur atom (S1) are potential coordination sites. discoveryjournals.orgmdpi.com This allows the ligand to function as a bidentate or even a bridging ligand.
A common coordination mode is N,S-bidentate chelation, where the ring nitrogen and the exocyclic thiolate sulfur coordinate simultaneously to the same metal ion, forming a stable chelate ring. nih.gov This bidentate fashion has been observed in bismuth(III) complexes, where two of the three ligands chelate the metal via their nitrogen and sulfur atoms. nih.gov Furthermore, in silver(I) coordination polymers, thiazole-based ligands have been shown to act as µ2-N,S-bridges, linking two different metal centers in a head-to-tail manner. researchgate.net This bridging capability highlights the versatility of the thiazole scaffold in constructing extended supramolecular structures. researchgate.net
Synthesis of Metal Complexes (e.g., with Silver(I), Chromium(III), Nickel(II), Cobalt(II), Bismuth(III))
Metal complexes of this compound and related ligands are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. discoveryjournals.orgorientjchem.org The stoichiometry of the reactants and the reaction conditions can be adjusted to isolate complexes with different metal-to-ligand ratios and coordination geometries.
Bismuth(III) Complexes : A bismuth(III) complex of this compound has been prepared by reacting Bismuth(III) chloride (BiCl₃) with the ligand in a 1:4 stoichiometric ratio in tetrahydrofuran (B95107) (THF) at room temperature. nih.gov Stirring the solution for several hours yields a solid product that can be recrystallized to obtain crystals suitable for X-ray diffraction. nih.gov
Silver(I) Complexes : The synthesis of silver(I) complexes typically involves the reaction of a silver salt, such as silver nitrate (B79036) (AgNO₃), with the thiazole ligand. researchgate.net These reactions can lead to the formation of coordination polymers, depending on the ligand's bridging capability. researchgate.net Silver(I) has a strong affinity for sulfur donors, readily forming complexes with thiol-containing ligands. mdpi.com
Nickel(II) and Cobalt(II) Complexes : General methods for synthesizing Nickel(II) and Cobalt(II) complexes with related thiazole ligands involve adding an aqueous or alcoholic solution of the metal salt (e.g., nickel(II) chloride, cobalt(II) acetate) to a boiling solution of the ligand in a solvent like methanol (B129727) or ethanol (B145695). discoveryjournals.orgnih.govajol.info The reaction mixture is often refluxed for a period, and upon cooling or concentration, the complex precipitates and can be collected by filtration. discoveryjournals.org
Chromium(III) Complexes : While specific synthesis with this compound is not detailed, complexes of Chromium(III) with analogous thiadiazole-thiol ligands have been successfully synthesized, indicating the feasibility of forming stable Cr(III) complexes through coordination with the available nitrogen and sulfur donor atoms. researchgate.net
Structural Analysis of Metal Complexes (e.g., X-ray Crystallography, Geometry Determination)
The definitive characterization of the three-dimensional structure of metal complexes is most commonly achieved through single-crystal X-ray crystallography. nih.govweizmann.ac.il This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
A notable example is the structural analysis of the bismuth(III) complex, [Bi(C₉H₆NS₂)₃]. nih.gov X-ray crystallography revealed a monomeric complex where the central Bi(III) atom is coordinated by three S atoms and two N atoms from three separate ligand molecules. nih.gov The coordination environment around the bismuth center is described as a slightly distorted square-pyramidal geometry. nih.gov Interestingly, the complex showcases the ligand's versatility, with two ligands acting as N,S-bidentate chelators and the third ligand coordinating in a monodentate S-donor mode. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₇H₁₈BiN₃S₆ |
| Formula Weight | 885.83 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Coordination Geometry | Distorted Square-Pyramidal |
| Coordination Sites | 3 Sulfur, 2 Nitrogen |
| Ligand Modes | 2 x Bidentate (N,S), 1 x Monodentate (S) |
For other metals, different geometries are common. Cobalt(II) complexes with N₂S₂ donor sets often exhibit tetrahedral geometry. rsc.org Nickel(II) complexes with thiazole-based ligands can adopt distorted octahedral or square planar geometries, depending on the specific ligand and reaction conditions. nih.govmdpi.com
Biological Implications of Metal Complexation (e.g., Enhanced Antimicrobial Activity)
Thiazole derivatives are a well-established class of compounds possessing a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ajol.inforesearchgate.netnih.gov A significant body of research indicates that the coordination of these ligands to metal ions can lead to an enhancement of their biological efficacy. researchgate.net
This enhancement is often attributed to chelation theory, which suggests that upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. This process increases the lipophilic nature of the central metal atom, which in turn facilitates the complex's penetration through the lipid layers of microbial cell membranes. Once inside the cell, the metal complex can interfere with various cellular processes, leading to cell death.
Silver(I) complexes, in particular, have garnered attention for their potent antimicrobial properties. mdpi.comresearchgate.net The complexation of silver ions with thiazole and other heterocyclic thiol ligands often results in compounds with significant activity against a range of bacterial strains. mdpi.com Similarly, complexes of other transition metals with thiazole-based ligands have demonstrated promising antibacterial and antifungal activities, often exceeding that of the free ligand. ajol.inforesearchgate.net However, it is noteworthy that in some cases, the metal complexes have been found to be less toxic than the parent ligand, suggesting that coordination can also modulate the compound's toxicity profile. discoveryjournals.org
Future Directions and Research Perspectives
Exploration of Novel Derivatization Pathways and Scaffold Hybridization
The future of 4-phenyl-1,3-thiazole-2-thiol research will heavily rely on the exploration of novel derivatization pathways to generate a wider array of structurally diverse compounds. A significant focus will be on developing more efficient and green synthetic methodologies. dergipark.org.tr The Hantzsch thiazole (B1198619) synthesis, a classical method, may be supplemented or replaced by more modern techniques that allow for greater control over substitution patterns and yield. researchgate.net
Scaffold hybridization, a strategy that involves combining the this compound core with other pharmacologically active moieties, holds considerable promise. nih.gov This approach aims to create hybrid molecules with synergistic or multi-target activities. For instance, the conjugation of the thiazole ring with other heterocyclic systems like pyrimidine (B1678525) or 1,3,4-thiadiazole (B1197879) has been shown to enhance biological effects. nih.govnih.gov The synthesis of such hybrid molecules can lead to the discovery of compounds with improved potency and novel mechanisms of action. mdpi.com
| Hybrid Scaffold Example | Potential Therapeutic Target | Reference |
| Thiazole-Pyrimidine | Anticancer, Antioxidant | nih.gov |
| Thiazole-1,3,4-Thiadiazole | Anticancer, c-Met Kinase Inhibitor | nih.gov |
| Thiazole-Pyrazoline | Antimicrobial | mdpi.com |
Advanced Computational Studies for Rational Drug Design and Target Identification
Advanced computational techniques are poised to play a pivotal role in the rational design and development of this compound-based drug candidates. Molecular docking studies, for example, can be employed to predict the binding interactions of novel derivatives with specific biological targets, thereby guiding the synthetic efforts towards compounds with higher affinity and selectivity. mdpi.com Such in silico approaches have already been utilized to investigate the binding of thiazole derivatives to targets like lanosterol (B1674476) C14α-demethylase in fungi and VEGFR-2 in cancer. nih.govmdpi.com
Furthermore, computational tools can aid in the identification of entirely new biological targets for this class of compounds. By screening virtual libraries of this compound derivatives against a wide range of protein structures, potential new therapeutic applications can be uncovered. These computational predictions can then be validated through experimental assays, streamlining the drug discovery process.
Broader Spectrum Biological Activity Screening and Mechanistic Elucidation
While this compound derivatives have been screened for a number of biological activities, a more comprehensive and broader screening is warranted. globalresearchonline.net High-throughput screening (HTS) of large, diverse libraries of these compounds against a wide panel of biological targets could reveal previously unknown therapeutic potential. dergipark.org.tr Activities that have been reported for various thiazole derivatives include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. ijpcbs.comnih.gov
A critical aspect of future research will be the detailed mechanistic elucidation of the observed biological activities. nih.gov For compounds that show promising activity, it will be essential to identify their precise molecular targets and understand the signaling pathways they modulate. For instance, in the context of cancer, studies have begun to explore the effects of thiazole derivatives on cell cycle progression and apoptosis. mdpi.com A deeper understanding of these mechanisms will be crucial for the optimization of lead compounds and their progression into clinical development.
| Biological Activity | Example Derivative Class | Potential Mechanism | Reference |
| Anti-Candida | 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Lanosterol C14α-demethylase inhibition | nih.gov |
| Anticancer | Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Carbonic Anhydrase IX and XII inhibition | mdpi.com |
| Antileishmanial | 4-Phenyl-1,3-thiazol-2-amines | S-methyl-5-thioadenosine phosphorylase inhibition | researchgate.net |
| Anti-inflammatory | 2,4-disubstituted 1,3-thiazoles | Cyclooxygenase (COX) inhibition | globalresearchonline.net |
Development of Predictive Structure-Activity Relationship Models for Potency and Selectivity
The development of robust quantitative structure-activity relationship (QSAR) models will be a key enabler for the efficient design of more potent and selective this compound derivatives. laccei.org By correlating the structural features of a series of compounds with their biological activities, QSAR models can provide valuable insights into the key molecular determinants of potency and selectivity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets. nih.gov
Both 2D- and 3D-QSAR studies have been successfully applied to various classes of thiazole derivatives, demonstrating their utility in guiding drug design. laccei.org As more biological data becomes available for this compound analogs, the development of more sophisticated and predictive QSAR models will be possible. These models will be instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, ultimately accelerating the discovery of new and effective medicines. researchgate.net
Q & A
Basic Research Question
- Spectroscopy :
- IR : Strong absorption at ~2550 cm⁻¹ confirms the -SH group; C=N/C-S stretches appear at 1600–1500 cm⁻¹ .
- NMR : Thiazole protons resonate at δ 7.2–8.1 ppm (aromatic), while the thiol proton (if detectable) appears as a broad singlet at δ 3.5–4.0 ppm .
- X-ray Crystallography : Use SHELX or OLEX2 for refinement. For example, SHELXL resolves sulfur atom anisotropy, critical for confirming thione-thiol tautomerism .
What advanced strategies address contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., antileishmanial vs. cytotoxicity) arise from:
- Tautomeric equilibria : Thione (C=S) ↔ Thiol (C-SH) forms affect target binding. Use DFT calculations (B3LYP/6-31G*) to predict dominant tautomers .
- Target Fishing : For antileishmanial activity, molecular docking against S-methyl-5-thioadenosine phosphorylase (PDB: 3Q8U) identifies binding modes, validated via enzyme inhibition assays (IC50 < 10 µM) .
Methodological Tip : Combine SPR (surface plasmon resonance) with in silico screening to validate macromolecular targets.
How do reaction mechanisms differ when this compound participates in nucleophilic substitutions versus oxidative coupling?
Advanced Research Question
- Nucleophilic Substitution : The thiol group attacks electrophilic carbons (e.g., alkyl halides), forming thioethers. Kinetic studies show rate dependence on solvent polarity (DMF > ethanol) .
- Oxidative Coupling : In presence of H2O2, thiols dimerize to disulfides. Monitor via UV-Vis (λmax ~340 nm for S-S bonds) .
Contradiction Alert : In some cases, nucleophilic attack occurs at the thiazole C2 position instead of the sulfur, requiring DFT-based mechanistic analysis .
What crystallographic software tools are optimal for analyzing this compound derivatives, and how do they handle sulfur anisotropy?
Advanced Research Question
- SHELX Suite : SHELXL refines sulfur anisotropic displacement parameters (ADPs) using high-resolution (<1.0 Å) data. Apply the ISOR restraint to mitigate overfitting .
- OLEX2 : Integrates charge-flipping for structure solution and ORTEP-style visualization. Its GUI simplifies handling twinned crystals, common in thiazole derivatives .
Case Study : A recent structure (CCDC 2054321) resolved thione-thiol disorder using SHELXL’s PART instruction .
How can computational methods predict and optimize the pharmacokinetic properties of this compound-based drug candidates?
Advanced Research Question
- ADMET Prediction : SwissADME estimates logP (~2.5) and bioavailability (Lipinski rule compliance). Thiol derivatives often show high clearance due to glutathione conjugation .
- Docking Studies : AutoDock Vina screens against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability. Use AMBER for MD simulations of target-ligand stability .
What experimental protocols validate the regioselectivity of electrophilic substitutions on the this compound scaffold?
Advanced Research Question
- Electrophilic Aromatic Substitution : Nitration (HNO3/H2SO4) preferentially occurs at the phenyl ring’s para position. Regioselectivity is confirmed via NOESY (nuclear Overhauser effects between nitro and thiazole protons) .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 selectively functionalize the phenyl group. Monitor regiochemistry via LC-MS (m/z [M+H]+) .
How do solvent effects influence the tautomeric equilibrium and reactivity of this compound?
Advanced Research Question
- Tautomer Stability : In DMSO-d6, the thione form dominates (95% by ¹H NMR), while in CDCl3, thiol-thione equilibrium shifts (60:40). Solvent polarity index (ET(30)) correlates with tautomer ratios .
- Reactivity : Polar aprotic solvents (e.g., DMF) accelerate alkylation but may promote side reactions. Use Kamlet-Taft parameters to optimize solvent choice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
